![molecular formula C9H10BrNO3 B2765002 Ethyl 3-bromo-5-cyclopropyl-1,2-oxazole-4-carboxylate CAS No. 2121033-83-6](/img/structure/B2765002.png)
Ethyl 3-bromo-5-cyclopropyl-1,2-oxazole-4-carboxylate
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Overview
Description
Ethyl 3-bromo-5-cyclopropyl-1,2-oxazole-4-carboxylate is a chemical compound with the molecular formula C9H10BrNO3 and a molecular weight of 260.09 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10BrNO3/c1-2-13-9(12)6-7(5-3-4-5)14-11-8(6)10/h5H,2-4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 260.09 .Scientific Research Applications
Synthetic Applications in Organic Chemistry
Ethyl 3-bromo-5-cyclopropyl-1,2-oxazole-4-carboxylate serves as a versatile intermediate in the synthesis of various heterocyclic compounds. For instance, it has been utilized in the preparation of ethyl 3-alkyl-4-hydroxy-2-thioxothiazolidine-4-carboxylates, which are synthesized from primary amines, carbon disulfide, and ethyl 3-bromo-2-oxopropanoate. This reaction, facilitated by anhydrous potassium phosphate in DMF at room temperature, showcases the compound's utility in generating highly functionalized products with potential applications in drug development and agriculture (Ge et al., 2006).
Role in Medicinal Chemistry
This compound is also pivotal in the synthesis of molecules with significant biological activity. For example, its derivatives have been explored for their potential as inhibitors of cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes. These enzymes are targets for treating conditions like Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders, showcasing the compound's relevance in the development of new therapeutic agents (Boztaş et al., 2019).
Expanding Chemical Space in Synthetic Chemistry
Research efforts have been directed towards expanding the chemical space of sp3-enriched oxazoles by synthesizing novel building blocks, including derivatives of ethyl oxazole-4-carboxylate. These efforts aim at developing compounds with a functional group at the C-4 position, which are crucial for further chemical transformations and applications in medicinal chemistry (Slobodyanyuk et al., 2019).
Applications in Heterocyclic Compound Synthesis
This compound has been applied in the synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates, important building blocks in organic synthesis. These compounds have wide-ranging applications, including the development of pharmaceuticals and agrochemicals, highlighting the compound's utility in diverse synthetic pathways (Khomenko et al., 2016).
Safety and Hazards
The safety information for Ethyl 3-bromo-5-cyclopropyl-1,2-oxazole-4-carboxylate indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
ethyl 3-bromo-5-cyclopropyl-1,2-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-2-13-9(12)6-7(5-3-4-5)14-11-8(6)10/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGNMTLCZJGUIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1Br)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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